molecular formula C14H23N2O7P-2 B12735396 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate CAS No. 102366-70-1

3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate

Cat. No.: B12735396
CAS No.: 102366-70-1
M. Wt: 362.32 g/mol
InChI Key: SPTDFHQRCNDSHI-UHFFFAOYSA-L
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Description

3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is a complex organic compound with a molecular formula of C14H25N2O7P. This compound is known for its unique chemical structure, which includes both amino and hydroxybenzoate groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate typically involves a multi-step process. The initial step often includes the formation of the 4-amino-2-hydroxybenzoate moiety, followed by the introduction of the 3-(diethylamino)propyl group. This process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Shares the hydroxybenzoate moiety but lacks the diethylamino group.

    3-(Diethylamino)propyl benzoate: Contains the diethylamino group but lacks the hydroxy and amino groups on the benzoate ring.

Uniqueness

3-(Diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

102366-70-1

Molecular Formula

C14H23N2O7P-2

Molecular Weight

362.32 g/mol

IUPAC Name

3-(diethylamino)propyl 4-amino-2-hydroxybenzoate;hydrogen phosphate

InChI

InChI=1S/C14H22N2O3.H3O4P/c1-3-16(4-2)8-5-9-19-14(18)12-7-6-11(15)10-13(12)17;1-5(2,3)4/h6-7,10,17H,3-5,8-9,15H2,1-2H3;(H3,1,2,3,4)/p-2

InChI Key

SPTDFHQRCNDSHI-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)O.OP(=O)([O-])[O-]

Origin of Product

United States

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